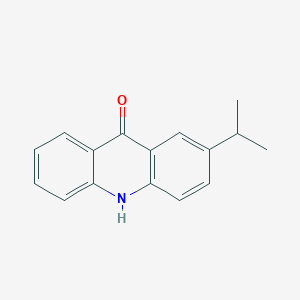
2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-propoxy- is a chemical compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a benzothiazole moiety and a propoxy group attached to the cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-propoxy- typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Attachment of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propyl alcohol and an appropriate catalyst.
Formation of the Cyclohexadienone Ring: The final step involves the formation of the cyclohexadienone ring through a series of oxidation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-propoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The benzothiazole moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-propoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-propoxy- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The propoxy group may also play a role in enhancing the compound’s bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-hydroxy-
- 2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-[(4-nitrobenzoyl)oxy]-
Uniqueness
2,5-Cyclohexadien-1-one, 4-(2-benzothiazolyl)-4-propoxy- is unique due to the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
265312-18-3 |
|---|---|
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-4-propoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H15NO2S/c1-2-11-19-16(9-7-12(18)8-10-16)15-17-13-5-3-4-6-14(13)20-15/h3-10H,2,11H2,1H3 |
Clé InChI |
ZTNISCNCNSHFFC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(C=CC(=O)C=C1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


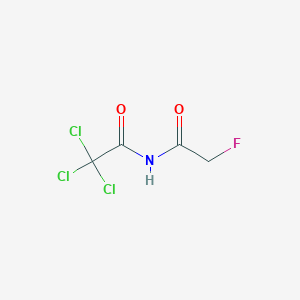
![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)
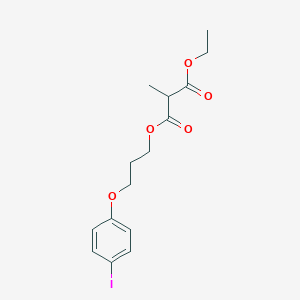




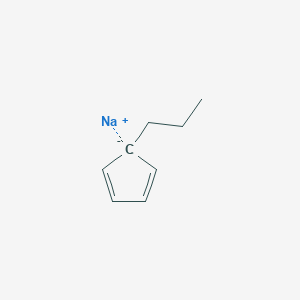
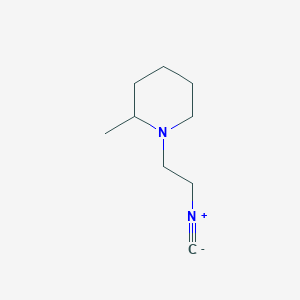
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)

![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
